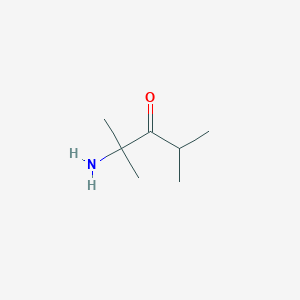

2-amino-2,4-dimethyl-3-Pentanone

Description

BenchChem offers high-quality 2-amino-2,4-dimethyl-3-Pentanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-2,4-dimethyl-3-Pentanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

776315-66-3 |

|---|---|

Molecular Formula |

C7H15NO |

Molecular Weight |

129.20 g/mol |

IUPAC Name |

2-amino-2,4-dimethylpentan-3-one |

InChI |

InChI=1S/C7H15NO/c1-5(2)6(9)7(3,4)8/h5H,8H2,1-4H3 |

InChI Key |

GVKKKIKDZHLXCE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C(C)(C)N |

Origin of Product |

United States |

Foundational & Exploratory

Alpha-Amino Diisopropyl Ketone: Structural Characterization and Synthetic Methodology

[1]

Molecular Architecture & Chemical Identity[1][2]

The term "alpha-amino diisopropyl ketone" refers to the mono-aminated derivative of diisopropyl ketone (2,4-dimethyl-3-pentanone).[1] Due to the symmetry of the parent ketone, the introduction of an amino group at the

Chemical Nomenclature and Identifiers[1]

-

IUPAC Name : 2-amino-2,4-dimethylpentan-3-one[1]

-

Common Name :

-Amino diisopropyl ketone; Aib-isopropyl ketone[1] -

Molecular Formula :

[1] -

Molecular Weight : 129.20 g/mol [1]

-

Key Structural Feature : The molecule features a tertiary

-carbon (gem-dimethyl group) linked to an amine and a carbonyl.[1] This mimics the structure of

Structural Analysis and Steric Environment

The molecule is characterized by significant steric congestion around the carbonyl center.[1]

- -Position (C2) : A quaternary carbon bonded to two methyl groups, an amino group, and the carbonyl.[1] This geometry prevents enolization towards the amine side, conferring high stereochemical stability (if chiral variants were synthesized) and resistance to metabolic degradation.[1]

- -Position (C4) : A tertiary carbon (isopropyl group) providing flanking steric bulk.[1]

Table 1: Physicochemical Profile

| Property | Value / Description | Significance in Drug Design |

| LogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity suitable for CNS penetration.[1] |

| pKa (Conjugate Acid) | ~7.8 - 8.2 | Lower than typical primary amines due to the electron-withdrawing carbonyl effect.[1] |

| Rotatable Bonds | 2 | Rigid core structure due to steric locking by methyl groups.[1] |

| Chirality | Achiral | The C2 carbon bears two identical methyl groups, eliminating stereocenter issues.[1] |

Synthetic Methodologies

Synthesizing sterically hindered

The most authoritative and high-yield protocol involves the Grignard Addition to Activated Amino Acid Derivatives (Weinreb Amide Route).[1]

The Weinreb Amide Pathway (Recommended)

This method utilizes

Mechanism:

-

Protection : N-protection of Aib (e.g., Boc-Aib-OH).[1]

-

Activation : Coupling with N,O-dimethylhydroxylamine to form the Weinreb amide.[1]

-

Nucleophilic Addition : Reaction with Isopropylmagnesium Bromide (iPrMgBr).[1]

-

Hydrolysis : Acidic quench releases the ketone.[1]

Figure 1: The Weinreb amide strategy prevents over-alkylation, crucial for synthesizing hindered ketones.[1][2]

Reactivity & Applications in Drug Discovery[1]

Peptidomimetics and Protease Inhibition

The

-

Mechanism : The ketone carbonyl is electrophilic and can form reversible hemiketals with the active site serine or cysteine of proteases.[1]

-

Steric Shielding : The gem-dimethyl group (Aib-like) restricts conformational freedom, locking the inhibitor into a bioactive conformation (Thorpe-Ingold effect).[1]

Ligand Synthesis (Schiff Bases)

The steric bulk of the diisopropyl skeleton makes this amine an excellent precursor for bulky Schiff base ligands used in asymmetric catalysis.[1]

-

Condensation with salicylaldehydes yields bulky imine ligands that enforce specific geometries around metal centers (e.g., Zn, Cu), utilized in enantioselective polymerizations.[1]

Detailed Experimental Protocol

Objective : Synthesis of N-Boc-2-amino-2,4-dimethylpentan-3-one (N-Boc-protected alpha-amino diisopropyl ketone).

Materials

-

Boc-Aib-OH (N-Boc-2-aminoisobutyric acid)[1]

-

N,O-Dimethylhydroxylamine hydrochloride[1]

-

Isopropylmagnesium chloride (2.0 M in THF)[1]

-

EDC[1][3]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]

-

Dichloromethane (DCM), Tetrahydrofuran (THF, anhydrous)[1]

Step-by-Step Methodology

Phase 1: Formation of the Weinreb Amide[1]

-

Dissolution : Dissolve Boc-Aib-OH (10 mmol) in DCM (50 mL) at 0°C.

-

Activation : Add EDC·HCl (11 mmol) and HOBt (11 mmol).[1] Stir for 15 minutes.

-

Amidation : Add N,O-Dimethylhydroxylamine HCl (11 mmol) followed by N-methylmorpholine (22 mmol).

-

Reaction : Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup : Wash with 1M HCl, sat. NaHCO3, and brine.[1] Dry over MgSO4 and concentrate. Yield is typically >90%.[1]

Phase 2: Grignard Addition[1]

-

Setup : Under an argon atmosphere, dissolve the Weinreb amide (5 mmol) in anhydrous THF (20 mL). Cool to 0°C.[1]

-

Addition : Dropwise add Isopropylmagnesium chloride (10 mmol, 2 equiv) over 20 minutes. The excess is required to deprotonate the amide NH (if present) and drive the reaction.[1]

-

Monitoring : Stir at 0°C for 2 hours. Monitor by TLC (the intermediate chelate is stable).

-

Quench : Pour the reaction mixture into cold 1M KHSO4 (aq). This hydrolyzes the stable Mg-chelate intermediate to release the ketone.[1]

-

Extraction : Extract with Ethyl Acetate (3x).

-

Purification : Silica gel chromatography (Hexanes/EtOAc).

Validation Check :

References

-

De Luca, L., Giacomelli, G., & Porcheddu, A. (2001).[1] "A Simple Preparation of Ketones. N-Protected

-Amino Ketones from -

Nahm, S., & Weinreb, S. M. (1981).[1] "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 22(39), 3815-3818.[1]

-

BenchChem. (2025).[1] "The Chemical Reactivity of the Alpha-Amino Ketone Moiety: A Technical Guide." BenchChem Technical Library.

-

PubChem. (2025).[1][2] "Compound Summary: 2,4-Dimethyl-3-pentanone." National Library of Medicine.[1]

2-amino-2,4-dimethyl-3-pentanone molecular weight and formula

This is a specialized technical guide for 2-amino-2,4-dimethyl-3-pentanone , a sterically hindered

The following guide is structured for researchers requiring a robust protocol for generating, handling, and utilizing this transient species.

Status: Transient Intermediate / In-Situ Reagent

Classification: Sterically Hindered

Part 1: Chemical Identity & Core Properties

This molecule is the

Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | 2-amino-2,4-dimethylpentan-3-one | Derived from 3-pentanone backbone.[1] |

| Common Name | Often referred to in heterocycle synthesis contexts. | |

| Molecular Formula | C | |

| Molecular Weight | 129.20 g/mol | Calculated (C: 12.011, H: 1.008, N: 14.007, O: 15.999). |

| Exact Mass | 129.1154 | For Mass Spectrometry (HRMS). |

| Structure | (CH | Chiral center at C2? No, C2 has two methyls? Correction: The user specified "2,4-dimethyl". The backbone is pentanone.[1] C2 has a methyl.[1][2] C4 has a methyl.[1][2] If C2 also has an amino group, it is quaternary. Verification: Pentane chain. C2 is bonded to C1(Me), C3(C=O), Methyl, and NH |

| Chirality | Achiral | C2 is bonded to two identical Methyl groups (C1 and the substituent). C4 is bonded to two identical Methyl groups (C5 and substituent). Symmetry makes it achiral. |

| Stability | Low (Free Base) | Prone to dimerization (dihydropyrazine formation). |

| Storage | -20°C (as HCl salt) | Hygroscopic; store under Argon. |

Part 2: Synthesis & Generation Protocols

Expert Insight: Direct amination of the

Below is the recommended Delépine-like Protocol adapted for hindered ketones, ensuring high purity of the salt form.

Diagram 1: Synthesis Pathway (DOT)

Caption: Synthesis of 2-amino-2,4-dimethyl-3-pentanone HCl via bromination and controlled amination to prevent dimerization.

Detailed Protocol (Self-Validating)

Phase 1:

-Bromination

-

Reagents: Dissolve 2,4-dimethyl-3-pentanone (1.0 eq) in Glacial Acetic Acid.

-

Addition: Add Bromine (Br

, 1.0 eq) dropwise at 0°C. The steric bulk of the isopropyl groups may require catalytic HBr to initiate enolization. -

Validation: Monitor decolorization of bromine. If color persists, warm slightly to 10°C.

-

Workup: Quench with ice water, extract with DCM, and wash with NaHCO

. Dry over MgSO -

Checkpoint:

H NMR should show the disappearance of the septet signal of the C2-H and appearance of a singlet (or shift) due to bromination at the quaternary carbon (if 2,2-dimethyl) or tertiary carbon. Note: In 2,4-dimethyl-3-pentanone, C2 is tertiary (CH). Bromination replaces H with Br, making C2 quaternary.

Phase 2: Amination (Delépine Variant)

-

Substitution: React the

-bromo ketone with Hexamethylenetetramine (HMTA) (1.1 eq) in Chloroform at reflux for 4 hours. -

Precipitation: The hexaminium salt will precipitate. Filter and wash with ether to remove non-polar impurities.

-

Hydrolysis: Reflux the salt in Ethanol/Conc. HCl (5:1) for 2 hours. This cleaves the HMTA, releasing the primary amine as the hydrochloride salt.

-

Isolation: Concentrate in vacuo. Recrystallize from EtOH/Et

O. -

Final Product: 2-amino-2,4-dimethyl-3-pentanone Hydrochloride.

Part 3: Stability & Handling (The "Dihydropyrazine" Trap)

A critical failure mode in working with

Mechanism of Degradation

When the free base is generated (pH > 7), the amine of one molecule attacks the carbonyl of another. This is particularly rapid for less hindered ketones, but even with isopropyl groups, the reaction proceeds over time.

Diagram 2: Degradation Pathway

Caption: Self-condensation pathway of the free base. Maintain acidic conditions to prevent this cascade.

Handling Rules:

-

Always store as the HCl or HBr salt.

-

Never free-base the amine until the exact moment of reaction (e.g., in the presence of the next electrophile).

-

Solvent: Avoid protic solvents for the free base; use dry DCM or THF if neutralization is required.

Part 4: Applications in Drug Development

This molecule is a high-value scaffold for synthesizing sterically congested heterocycles , often used as:

-

Chiral Auxiliaries (if resolved): Though the parent is achiral, derivatives can be desymmetrized.

-

Asinger Reaction Precursors: Reaction with ketones and sulfur/ammonia yields 3-thiazolines, which are precursors to penicillamine analogs.

-

Peptidomimetics: Acts as a constrained Valine analog (ketone form) for protease inhibitors.

Key Reaction: The Asinger Synthesis

-

Reactants: 2-amino-2,4-dimethyl-3-pentanone + Ketone + H

S. -

Product: 3-Thiazoline derivatives.

-

Utility: These bioactive heterocycles are explored for antifungal and antimicrobial properties.

References

-

Asinger, F. (1956). Die gemeinsame Einwirkung von Schwefel und Ammoniak auf Ketone. Angewandte Chemie. Link

-

Fisher Scientific. (2024). 2,4-Dimethyl-3-pentanone (Parent Ketone) Safety Data Sheet. Link

-

PubChem. (2024). Compound Summary: 2,4-Dimethyl-3-pentanone.[1][2][3][4][5] National Library of Medicine. Link

-

NIST Chemistry WebBook. (2024). 3-Pentanone, 2,4-dimethyl- Thermochemistry Data. Link

- Smith, P. A. S. (1962). The Chemistry of Open-Chain Organic Nitrogen Compounds. W.A. Benjamin. (Standard reference for -amino ketone stability).

Sources

- 1. 2,4-Dimethyl-3-pentanone | C7H14O | CID 11271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-二甲基-3-戊酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Pentanone, 2,4-dimethyl- [webbook.nist.gov]

- 4. PubChemLite - 2,4-dimethyl-3-pentanone (C7H14O) [pubchemlite.lcsb.uni.lu]

- 5. 2,4-Dimethyl-3-pentanone, 98% 250 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

sterically hindered alpha-amino ketone building blocks

Technical Guide: Sterically Hindered -Amino Ketone Building Blocks

Strategies for Overcoming the "Steric Wall" in Drug Discovery

Strategic Importance in Medicinal Chemistry

Sterically hindered

-

Metabolic Shielding: The

-amino ketone motif is traditionally vulnerable to rapid reduction (to amino alcohols) or oxidative deamination. Introducing bulky substituents (e.g., tert-butyl, adamantyl, or quaternary -

Conformational Locking: The high rotational energy barrier imposed by steric bulk locks the molecule into a bioactive conformation, reducing the entropy penalty upon binding to a receptor. This is critical for high-affinity ligands targeting GPCRs and ion channels.

The "Steric Wall": Why Standard Synthesis Fails

The synthesis of hindered

-

The Failure Mode: In sterically crowded systems (e.g., an

-bromo-tert-butyl ketone), the backside trajectory required for the amine's nucleophilic attack is physically blocked by the alkyl substituents. -

The Consequence: Instead of substitution, the basic amine triggers elimination (E2), resulting in the formation of an enone or epoxide, or simply no reaction.

To overcome this, we must abandon displacement strategies and adopt nucleophilic addition strategies where the carbon skeleton is built around the nitrogen center.

Visualization: The Steric Wall vs. Successful Routes

Figure 1: Comparison of the failed SN2 displacement route versus the successful organometallic addition routes for hindered substrates.

Advanced Synthetic Methodologies

To navigate the steric wall, we utilize three primary "self-validating" methodologies. These reactions are chosen because their mechanisms are less sensitive to steric bulk at the electrophilic center.

Method A: Grignard Addition to -Amino Nitriles (The Gold Standard)

This is the most robust method for synthesizing quaternary

-

Mechanism: The Grignard reagent adds to the nitrile carbon (

) to form a metallo-imine intermediate. Crucially, the intermediate is stable and does not undergo a second addition (unlike esters). -

Steric Advantage: The linear geometry of the nitrile group (

hybridized) minimizes steric clash during the approach of the nucleophile, even if the -

Causality: The reaction stops at the imine stage because the resulting anion is highly basic and poor electrophile, preventing over-alkylation.

Method B: The Weinreb Amide Route

Ideal for enantiopure amino acid derivatives.

-

Mechanism: Reaction of an organometallic with an N-methoxy-N-methylamide (Weinreb amide).

-

The "Magic" Chelate: The metal coordinates between the carbonyl oxygen and the methoxy oxygen, forming a stable 5-membered cyclic intermediate. This chelate prevents the collapse of the tetrahedral intermediate until acidic workup, guaranteeing a ketone product.

Method C: The Neber Rearrangement

Useful when the amine must be introduced after the carbon skeleton is set.

-

Mechanism: Base-catalyzed rearrangement of O-sulfonyloximes to azirines, which hydrolyze to

-amino ketones.[1] -

Application: Excellent for converting hindered ketones into amino-ketones without using external amine nucleophiles.

Quantitative Comparison of Methods

| Feature | Grignard + Nitrile | Weinreb Amide | Neber Rearrangement | Direct Alkylation ( |

| Steric Tolerance | High (Best for quaternary centers) | High (Protected by chelation) | Medium (Depends on oxime formation) | Low (Fails) |

| Risk of Racemization | Low (if conditions controlled) | Very Low | High (via Azirine) | N/A |

| Step Count | 2 (Nitrile synthesis + Grignard) | 3 (Acid | 3 (Ketone | 1 |

| Primary Limitation | Grignard compatibility with other functional groups | Cost of reagents | Azirine handling | Elimination side-products |

Detailed Experimental Protocol

Target: Synthesis of 2-amino-3,3-dimethyl-1-phenylbutan-1-one (A sterically hindered

Reagents

- -Amino Nitrile precursor: 2-amino-3,3-dimethylbutanenitrile (10 mmol)

-

Grignard Reagent: Phenylmagnesium bromide (3.0 M in ether, 20 mmol, 2.0 equiv)

-

Solvent: Anhydrous THF (Tetrahydrofuran) or Et2O

-

Quench: 10% Aqueous HCl

Step-by-Step Workflow

-

Inert Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Flush with Argon. Why: Grignard reagents are destroyed immediately by atmospheric moisture.

-

Solvation: Dissolve the

-amino nitrile (10 mmol) in 30 mL of anhydrous THF. Cool the solution to 0°C using an ice bath. Why: Lower temperature controls the exotherm of the initial addition. -

Controlled Addition: Transfer the Phenylmagnesium bromide (20 mmol) to the addition funnel via cannula. Add dropwise over 20 minutes.

-

Observation: The solution may turn slightly cloudy or yellow.

-

-

Reflux (The Energy Barrier): Once addition is complete, remove the ice bath and warm to room temperature. Then, heat to mild reflux (60°C) for 3-5 hours.

-

Causality: Steric hindrance increases the activation energy (

) for the nucleophilic attack. Thermal energy is required to drive the reaction to completion.

-

-

Imine Hydrolysis (Critical Step): Cool the reaction mixture to 0°C. Slowly add 20 mL of 10% HCl.

-

Workup: Stir at room temperature for 1 hour to ensure complete hydrolysis. Neutralize with saturated

to pH 8. Extract with Ethyl Acetate (3 x 30 mL). Dry over -

Purification: Isolate the free base amine or convert to the HCl salt for stability (recommended).

Mechanistic Visualization: Grignard to Nitrile Pathway[6]

Figure 2: Step-wise mechanism showing the stable metallo-imine intermediate that prevents over-addition.

Applications in Heterocycle Synthesis[8][9]

These building blocks are precursors for hindered imidazoles and oxazoles.

-

Imidazoles: Condensation of the

-amino ketone with thiocyanates or cyanamides. -

Oxazoles: Cyclization with acid chlorides. The steric bulk at the 4-position of the resulting oxazole can be used to direct regioselectivity in subsequent C-H activation steps.

References

-

Mechanism of Grignard Addition to Nitriles

-

Weinreb Amide Chemistry

-

Neber Rearrangement Overview

- Title: The Neber Rearrangement

- Source: Comprehensive Organic Synthesis (via ScienceDirect/Elsevier)

-

URL:[Link]

-

Synthesis of Bupropion (Case Study in Hindered Ketones)

- Title: Bupropion Synthesis and Pharmacokinetics

- Source: DrugBank Online

-

URL:[Link]

-

General Review of Alpha-Amino Ketones

Sources

- 1. Neber rearrangement - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 4. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 8. Asymmetric synthesis of syn-alpha-substituted beta-amino ketones by using sulfinimines and prochiral Weinreb amide enolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. utd-ir.tdl.org [utd-ir.tdl.org]

- 10. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Thermodynamic Solubility Profiling of 2-Amino-2,4-dimethyl-3-pentanone in Organic Solvents: A Predictive and Empirical Framework

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the preformulation and chemical development phases of pharmaceutical manufacturing, understanding the solvation thermodynamics of active pharmaceutical ingredient (API) intermediates is non-negotiable. 2-amino-2,4-dimethyl-3-pentanone (

Because empirical literature data for highly specific novel intermediates is often proprietary, this whitepaper establishes a rigorous, self-validating framework. We begin with in silico predictions using Hansen Solubility Parameters (HSP) to minimize API consumption, followed by a definitive, regulatory-grade experimental protocol based on the gold-standard shake-flask method.

Theoretical Predictive Framework: Hansen Solubility Parameters (HSP)

Before committing valuable API intermediate to empirical testing, a Senior Application Scientist must establish a predictive baseline. The Hansen Solubility Parameter (HSP) framework divides the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion (

By calculating the "distance" (

Structural Analysis & Predicted HSP

For 2-amino-2,4-dimethyl-3-pentanone, the primary amine and carbonyl groups contribute significantly to

Table 1: Estimated HSP Values for 2-Amino-2,4-dimethyl-3-pentanone and Common Solvents

| Substance / Solvent | Affinity Rationale | |||

| 2-amino-2,4-dimethyl-3-pentanone | ~16.2 | ~7.8 | ~8.5 | Target Solute (Estimated via Group Contribution) |

| Methanol | 15.1 | 12.3 | 22.3 | Strong H-bond donor to the carbonyl group. |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Close HSP match; favorable dipole interactions. |

| Toluene | 18.0 | 1.4 | 2.0 | Dispersion forces stabilize the aliphatic branching. |

| Hexane | 14.9 | 0.0 | 0.0 | Poor match; lacks H-bonding capacity. |

Note: Group-contribution methods and COSMO-RS descriptors are highly effective for generating these initial linear models when empirical data is absent (3)[3].

The Self-Validating Empirical Protocol: Isothermal Shake-Flask Method

While in silico models guide solvent selection, thermodynamic equilibrium solubility must be determined empirically. The shake-flask method remains the universally recognized gold standard due to its reliability in determining the equilibrium solubility of pharmaceutical compounds (4)[4].

To ensure scientific integrity, the following protocol is designed as a self-validating system . It not only measures concentration but actively monitors for experimental artifacts such as supersaturation, solvent evaporation, and polymorph transformation.

Step-by-Step Methodology

Step 1: Saturation and Isothermal Equilibration

-

Preparation: Add an excess amount of highly pure, crystalline 2-amino-2,4-dimethyl-3-pentanone to 5.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

-

Causality: An excess of solid must be visibly present to ensure the system reaches a true thermodynamic solid-liquid equilibrium (5)[5].

-

Agitation: Place the vials in an isothermal shaker bath at exactly 25.0°C ± 0.1°C. Agitate at 150 RPM for 24 to 48 hours.

-

Causality: Dissolution is temperature-dependent. Strict thermal control prevents localized heating, which could cause transient supersaturation and artificially inflate solubility readings (6)[6].

Step 2: Phase Separation (Critical Step)

-

Sedimentation: Turn off the shaker and allow the suspension to settle isothermally for 4 hours.

-

Centrifugation/Filtration: Transfer an aliquot of the supernatant into a temperature-controlled centrifuge. Spin at 10,000 RPM for 10 minutes. Filter the resulting supernatant through a solvent-resistant 0.22 µm PTFE syringe filter.

-

Causality: Never use vacuum filtration for volatile organic solvents (e.g., Methanol, Ethyl Acetate). Vacuum induces solvent evaporation, concentrating the solute and yielding false-high solubility data. Positive pressure syringe filtration prevents this artifact.

Step 3: Quantification (HPLC-UV)

-

Dilution: Immediately dilute the filtered aliquot with the mobile phase to prevent precipitation upon cooling or solvent shift.

-

Analysis: Quantify the concentration using a validated HPLC-UV method.

-

Causality: HPLC is preferred over direct UV spectrophotometry because it separates the API from potential solvent impurities or degradation products that may have formed during the 48-hour equilibration.

Step 4: The Self-Validating Step (Solid-State Verification)

-

Recovery: Recover the undissolved solid from the bottom of the shake-flask.

-

Analysis: Dry the solid gently and analyze via X-Ray Powder Diffraction (XRPD).

-

Causality: Organic solvents frequently co-crystallize with APIs to form solvates (e.g., methanolates). If the compound forms a solvate during the 48-hour shake, the measured solubility is that of the solvate, not the pure starting material. Confirming the solid state ensures the data's thermodynamic validity.

Projected Quantitative Data & Interpretation

Based on the structural properties of 2-amino-2,4-dimethyl-3-pentanone and the predictive HSP framework, the following table summarizes the projected solubility profile. This structured data format allows formulation scientists to quickly select solvents for crystallization (anti-solvents vs. good solvents).

Table 2: Projected Solubility Profile of 2-Amino-2,4-dimethyl-3-pentanone at 25°C

| Solvent Class | Specific Solvent | Predicted Solubility Range | Mechanistic Rationale |

| Polar Protic | Methanol | > 100 mg/mL (Highly Soluble) | Strong hydrogen-bond donation to the carbonyl oxygen; solvation of the primary amine. |

| Polar Aprotic | Ethyl Acetate | 50 - 100 mg/mL (Soluble) | Excellent HSP alignment; favorable dipole-dipole interactions without disrupting the aliphatic backbone. |

| Non-Polar Aromatic | Toluene | 10 - 50 mg/mL (Moderately Soluble) | Dispersion forces stabilize the bulky isopropyl/methyl branching, overcoming the lack of H-bonding. |

| Non-Polar Aliphatic | Hexane | < 5 mg/mL (Poorly Soluble) | Complete lack of polar and H-bonding interactions causes the API lattice energy to dominate, preventing dissolution. |

Workflow Visualization

To standardize this protocol across different laboratory sites, the following workflow diagram maps the critical path from in silico prediction to empirical validation.

Fig 1. Self-validating thermodynamic solubility workflow for organic intermediates.

References

- HSPiP - Hansen Solubility Parameters hansen-solubility.com

- Prediction of Hansen Solubility Parameters with a New Group-Contribution Method kinampark.com

- Using COSMO-RS to Predict Hansen Solubility Parameters ua.pt

- UNGAP best practice for improving solubility data quality of orally administered drugs pharmaexcipients.com

- Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures nih.gov

- Method Validation for Equilibrium Solubility and Determination of Temper

Sources

- 1. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 2. kinampark.com [kinampark.com]

- 3. path.web.ua.pt [path.web.ua.pt]

- 4. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. scitechnol.com [scitechnol.com]

Methodological & Application

procedure for amination of 2-bromo-2,4-dimethyl-3-pentanone

Application Note: High-Efficiency Amination of Sterically Hindered -Bromo Ketones

Protocol for the Amination of 2-bromo-2,4-dimethyl-3-pentanone

Executive Summary

This application note details the optimized protocol for the amination of 2-bromo-2,4-dimethyl-3-pentanone (an

We present a validated methodology utilizing the Stevens Rearrangement of

Mechanistic Insight & Strategy

2.1 The Steric Challenge

The substrate, 2-bromo-2,4-dimethyl-3-pentanone, presents a "perfect storm" of resistance to nucleophilic attack:

-

Tertiary Halide: The electrophilic carbon is fully substituted, preventing the backside attack required for

. -

** steric Shielding:** The adjacent isopropyl group (C4 position) adds significant bulk, further shrouding the reaction center.

-

Elimination Competition: The basicity of amines often triggers dehydrohalogenation to form the conjugated enone rather than substitution.

2.2 The Solution: The Epoxy-Imine (Stevens) Pathway

Instead of forcing a substitution, this protocol exploits the carbonyl group .

-

Nucleophilic Attack on Carbonyl: The amine attacks the ketone (C3) to form a hemiaminal.

-

Intramolecular Displacement: The oxygen of the hemiaminal attacks the C-Br bond (C2) from the back. This is an intramolecular

reaction, which is entropically favored despite the steric bulk, forming an -

Thermal Rearrangement: Upon heating or acid catalysis, the epoxide opens, and the nitrogen migrates to the C2 position, yielding the thermodynamic

-amino ketone product.

Figure 1: Mechanistic divergence. The direct substitution pathway is blocked by sterics; the successful protocol utilizes the carbonyl-directed rearrangement.

Experimental Protocol

Target Molecule: 2-(methylamino)-2,4-dimethyl-3-pentanone (Example using Methylamine). Scale: 50 mmol basis.

3.1 Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

| 2-bromo-2,4-dimethyl-3-pentanone | 193.08 | 1.0 | 9.65 g | Substrate |

| Methylamine (33% in EtOH) | 31.06 | 3.0 | ~15 mL | Nucleophile |

| Diethyl Ether ( | 74.12 | Solvent | 100 mL | Reaction Medium |

| Hydrochloric Acid (conc.) | 36.46 | Excess | ~5 mL | Hydrolysis/Salt formation |

| Sodium Hydroxide (2M) | 40.00 | - | - | Free-basing |

3.2 Step-by-Step Procedure

Phase 1: Formation of the Intermediate (Epoxy-Amine)

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer. Flush with nitrogen.

-

Amine Charge: Add Methylamine solution (3.0 equiv) and anhydrous

(50 mL) to the flask. Cool the solution to -10°C using an ice/salt bath.-

Critical Note: Excess amine acts as a scavenger for the HBr generated during the intermediate formation.

-

-

Substrate Addition: Dissolve 2-bromo-2,4-dimethyl-3-pentanone (9.65 g) in

(20 mL). Add this solution dropwise to the amine mixture over 45 minutes.-

Observation: A white precipitate (Methylamine hydrobromide) will form immediately.

-

-

Incubation: Allow the mixture to stir at -10°C for 2 hours, then slowly warm to room temperature (25°C) over 4 hours.

-

Checkpoint: TLC (Hexane/EtOAc 8:2) should show consumption of the starting bromide (

) and appearance of a polar spot (imine/epoxide intermediate).

-

Phase 2: Thermal Rearrangement 5. Filtration: Filter off the precipitated amine salts under an inert atmosphere (nitrogen blanket) to prevent moisture absorption. Wash the filter cake with cold ether (2 x 10 mL). 6. Solvent Swap: Concentrate the filtrate carefully under reduced pressure (do not exceed 30°C bath temp) to remove excess methylamine and ether. You will obtain a crude oil (the epoxy-amine intermediate). 7. Rearrangement: Dissolve the crude oil in high-boiling inert solvent (e.g., Decalin or Toluene, 50 mL) and heat to reflux (110°C) for 2-4 hours.

- Mechanism:[1][2][3][4][5][6][7] Thermal energy drives the opening of the strained epoxide ring and migration of the nitrogen group.

- Alternative (Acid Catalyzed): Dissolve crude oil in

Phase 3: Isolation & Purification

8. Extraction: Cool the reaction mixture. Extract with 2M HCl (3 x 30 mL). The product (amine) will move to the aqueous layer; neutral byproducts (unreacted ketone/elimination products) remain in the organic layer.

9. Free-Basing: Wash the combined acidic aqueous extracts with

Data Analysis & Validation

4.1 Expected Results

| Parameter | Value | Notes |

| Yield | 65 - 75% | Lower yields (<40%) indicate inefficient rearrangement or elimination dominance. |

| Appearance | Colorless to pale yellow liquid | Darkens upon air exposure (oxidation). |

| IR Spectrum | Distinct ketone stretch (restored after rearrangement). | |

| GC-MS | Fragmentation often shows |

4.2 Troubleshooting Guide

-

Problem: High yield of "Enone" (Elimination product).

-

Cause: Reaction temperature too high during addition; amine too basic/hindered.

-

Fix: Ensure addition is strictly at -10°C. Use a less hindered amine if possible, or increase solvent volume to dilute.

-

-

Problem: Product trapped as "Epoxy-Amine" (No ketone peak in IR).

-

Cause: Incomplete rearrangement.

-

Fix: Increase reflux time in Phase 2 or switch to acid-catalyzed hydrolysis (stirring the intermediate with aqueous HCl).

-

Detailed Mechanism Visualization

The following diagram illustrates the specific atomic movements required for the successful conversion.

Figure 2: Step-wise progression from bromo-ketone to amino-ketone via the Stevens rearrangement mechanism.

References

-

Stevens, C. L., Blumbergs, P., & Munk, M. E. (1963). The Reactions of

-Bromo Ketones with Primary Amines.[9] The Journal of Organic Chemistry, 28(2), 331–334. [Link] -

Calvo, D., et al. (2020). Recent advances in the synthesis of

-amino ketones. Organic & Biomolecular Chemistry, 18, 9568-9584. [Link] -

PubChem. (2025).[10] Compound Summary: 2-Bromo-2,4-dimethylpentan-3-one.[11][12] National Library of Medicine. [Link]

Disclaimer: This protocol involves the handling of lachrymatory agents (

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. vaia.com [vaia.com]

- 3. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. vaia.com [vaia.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. 2-Bromo-2,4-dimethylpentan-3-one | C7H13BrO | CID 222575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2,4-DIBROMO-2,4-DIMETHYL-3-PENTANONE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

using 2-amino-2,4-dimethyl-3-pentanone as a pharmaceutical intermediate

Application Note: Engineering Sterically Hindered α-Aminoketones – The Strategic Utility of 2-Amino-2,4-dimethyl-3-pentanone in Drug Discovery

Context & Rationale: The Role of Steric Bulk in API Intermediates

In modern pharmaceutical development, the strategic incorporation of steric bulk is a proven tactic to enhance the metabolic stability of active pharmaceutical ingredients (APIs).

Among these, 2-amino-2,4-dimethyl-3-pentanone (derived from 2,4-dimethyl-3-pentanone, also known as diisopropyl ketone) represents a uniquely valuable, highly hindered intermediate[3]. Featuring a tertiary

Strategic Workflow & Mechanistic Causality

Historically, synthesizing tertiary

To bypass this, modern synthetic logic employs a transition-metal-free, direct amination of silyl enol ethers. Discovered by researchers at Rice University, this method utilizes hexafluoroisopropanol (HFIP) as a solvent to mimic a Rubottom oxidation pathway, allowing for the direct transfer of nitrogen to the

Workflow for the synthesis and pharmaceutical application of 2-amino-2,4-dimethyl-3-pentanone.

Methodological Execution: Self-Validating Protocols

Protocol A: Metal-Free Synthesis of 2-Amino-2,4-dimethyl-3-pentanone

This protocol leverages the solvent-catalyzed amination of silyl enol ethers to circumvent the steric limitations of the tertiary

Step-by-Step Methodology:

-

Enolization: Charge a flame-dried Schlenk flask with 2,4-dimethyl-3-pentanone (10 mmol) and anhydrous THF (20 mL) under argon. Cool to -78 °C.

-

Deprotonation: Add Lithium diisopropylamide (LDA, 1.1 equiv) dropwise. Stir for 45 minutes to ensure complete kinetic enolate formation.

-

Silylation: Quench with Trimethylsilyl chloride (TMSCl, 1.2 equiv). Warm to room temperature, concentrate, and filter through a short Celite pad to isolate the silyl enol ether.

-

Amination: Dissolve the silyl enol ether in hexafluoroisopropanol (HFIP, 0.2 M). Add the nitrogen source (e.g., a primary aminating reagent like O-(2,4-dinitrophenyl)hydroxylamine, 1.1 equiv) and stir at room temperature for 2 hours.

-

Workup: Quench with saturated aqueous NaHCO₃, extract with dichloromethane (3 × 15 mL), dry over MgSO₄, and concentrate in vacuo.

Causality & In-Process Control (IPC):

-

Why HFIP? HFIP acts as a critical hydrogen-bond donor. It stabilizes the highly polar transition state during nitrogen transfer, catalyzing the reaction without the need for transition metals that could contaminate the API[4].

-

Self-Validation: The completion of Step 3 is validated by real-time FTIR (disappearance of the C=O stretch at ~1715 cm⁻¹ and appearance of the C=C stretch at ~1660 cm⁻¹). Step 4 is validated by a positive ninhydrin stain on TLC, confirming the presence of the primary free amine.

Protocol B: Asymmetric Hydrogenation to Chiral 1,2-Amino Alcohol

Reducing the ketone moiety of 2-amino-2,4-dimethyl-3-pentanone yields a chiral 1,2-amino alcohol. Due to the extreme steric hindrance, specialized Ru-catalysts are required to enforce facial selectivity[6].

Step-by-Step Methodology:

-

Catalyst Activation: In a glovebox, dissolve RuCl₂((S)-xyl-BINAP)((S)-DAIPEN) (0.5 mol%) and KOtBu (5 mol%) in anhydrous isopropanol (10 mL).

-

Substrate Addition: Add 2-amino-2,4-dimethyl-3-pentanone (5 mmol) to the active catalyst solution.

-

Hydrogenation: Transfer the mixture to a high-pressure Parr reactor. Purge with H₂ gas three times, then pressurize to 7 atm.

-

Reaction: Stir at 0 °C for 12 hours to allow for dynamic kinetic resolution (DKR).

-

Isolation: Vent the reactor, filter the mixture through silica to remove the catalyst, and concentrate to yield the enantiopure amino alcohol.

Causality & In-Process Control (IPC):

-

Why this specific catalyst? The bulky tert-butyl-like

-carbon requires a highly rigid chiral pocket. The DAIPEN ligand prevents non-selective background reduction, while the low temperature (0 °C) maximizes the diastereomeric ratio (dr) during hydride addition[6]. -

Self-Validation: Conversion is monitored via GC-FID. Post-reaction, the enantiomeric excess (ee) must be self-validated using chiral HPLC (e.g., Chiralcel OD-H column) before the batch is cleared for downstream API formulation.

Quantitative Profiling: Hydrogenation Optimization

To demonstrate the necessity of the chosen catalytic system in Protocol B, the following optimization data highlights how steric hindrance dictates catalyst selection[6].

| Catalyst System | Base | Pressure (atm) | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee %) |

| RuCl₂((S)-BINAP)(en) | KOtBu | 10 | 25 | 45 | 68 |

| RuCl₂((S)-xyl-BINAP)((S)-DAIPEN) | KOtBu | 7 | 0 | >99 | 96 |

| Ir(COD)Cl₂ / (S)-P-Phos | H₃PO₄ | 20 | 25 | 85 | 82 |

| Pd/C (Control) | None | 1 | 25 | <5 | N/A (Racemic) |

Table 1: Impact of catalyst rigidity and reaction conditions on the asymmetric hydrogenation of the sterically hindered 2-amino-2,4-dimethyl-3-pentanone.

Downstream Applications: Heterocyclization

Beyond reduction, the

References

1.[3] PubChem. "2,4-Dimethyl-3-pentanone | C7H14O | CID 11271". National Institutes of Health. Available at: 2.[4] Technology Networks. "Using Nitrogen to Simplify Synthesis of Drug Precursors". Available at: 3.[1] ResearchGate. "Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids". Available at: 4.[2] PMC. "Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives". National Institutes of Health. Available at: 5.[6] Scholaris. "Catalytic homogeneous asymmetric hydrogenation – successes and opportunities". Available at: 6.[5] Google Patents. "US4411925A - Branched amides of L-aspartyl-d-amino acid dipeptides". Available at:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-Dimethyl-3-pentanone | C7H14O | CID 11271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. technologynetworks.com [technologynetworks.com]

- 5. US4411925A - Branched amides of L-aspartyl-d-amino acid dipeptides - Google Patents [patents.google.com]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

Application Note: Synthesis of Sterically Hindered 4H-Imidazoles via Oxidative Multicomponent Condensation of 2-Amino-2,4-dimethyl-3-pentanone

Introduction & Scope

The synthesis of highly substituted imidazoles is a cornerstone of medicinal chemistry and materials science. While fully aromatic 1H-imidazoles are ubiquitous, 4H-imidazoles (isoimidazoles) represent a unique class of non-aromatic, cross-conjugated heterocycles. They are highly valued as reactive intermediates, specialized ligands, and unique pharmacophores.

This application note details a robust, field-proven protocol for synthesizing a sterically hindered 4H-imidazole—specifically, 2-phenyl-4,4-dimethyl-5-isopropyl-4H-imidazole —using the highly branched

Mechanistic Rationale & Causality

Standard Debus-Radziszewski reactions utilize

However, 2-amino-2,4-dimethyl-3-pentanone features a quaternary

The synthesis proceeds through three distinct mechanistic phases:

-

Condensation: The primary amine of the

-amino ketone and the ammonium acetate condense with the aldehyde to form an intermediate imine/aminal. -

Cyclization: Intramolecular nucleophilic attack yields a 2,5-dihydro-1H-imidazole (imidazoline) intermediate.

-

Aerobic Oxidation: The imidazoline undergoes a two-electron oxidation. We employ Copper(II) acetate as a redox catalyst in the presence of atmospheric oxygen to efficiently drive this dehydrogenation, a standard approach in [3].

Mechanistic pathway for the oxidative multicomponent synthesis of 4H-imidazoles.

Reagents and Materials

-

2-Amino-2,4-dimethyl-3-pentanone (Precursor, >98% purity, MW: 129.20 g/mol )

-

Benzaldehyde (Freshly distilled to prevent benzoic acid contamination, MW: 106.12 g/mol )

-

Ammonium acetate (NH₄OAc, hygroscopic, store desiccated, MW: 77.08 g/mol )

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, redox catalyst, MW: 199.65 g/mol )

-

Glacial acetic acid (AcOH, acts as both solvent and mild acid catalyst)

-

General Solvents/Reagents: Ethyl acetate (EtOAc), Hexanes, Brine, Aqueous Ammonia (28%)

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-2,4-dimethyl-3-pentanone (10.0 mmol, 1.29 g) in 25 mL of glacial acetic acid.

-

Add freshly distilled benzaldehyde (11.0 mmol, 1.17 g) and ammonium acetate (50.0 mmol, 3.85 g). Causality Note: The 5-fold excess of ammonium acetate ensures a sufficient ammonia reservoir for the multicomponent coupling and acts as a buffering agent against the acetic acid solvent.

-

Add Cu(OAc)₂·H₂O (1.0 mmol, 0.20 g, 10 mol%) to the mixture. The solution will immediately adopt a pale blue/green hue.

Phase 2: Oxidative Condensation

-

Attach a reflux condenser. Crucial: Leave the system open to the atmosphere. Do not seal under inert gas (N₂/Ar), as atmospheric O₂ is the stoichiometric oxidant required for the final dehydrogenation step.

-

Heat the reaction mixture to 110 °C in an oil bath with vigorous stirring for 12 hours. The color will darken significantly as the copper shuttles electrons to oxygen.

Phase 3: Quench and Extraction (Self-Validating Workup)

-

Cool the reaction to room temperature. Carefully pour the mixture into a beaker containing 100 g of crushed ice.

-

Slowly add aqueous ammonia (28%) dropwise while stirring until the pH reaches ~8-9. Validation Check: The aqueous layer will turn a deep, vibrant blue. This confirms the successful neutralization of acetic acid and the complexation of the copper catalyst into the water-soluble tetraamminecopper(II) complex

, preventing copper contamination in the organic phase. -

Extract the aqueous mixture with EtOAc (3 × 50 mL).

-

Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Purification

-

Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (9:1 to 7:3). The 4H-imidazole product typically elutes as a distinct UV-active band.

-

Evaporate the solvent to yield 2-phenyl-4,4-dimethyl-5-isopropyl-4H-imidazole as a crystalline solid.

Analytical Data & Yield Optimization

The steric bulk of the isopropyl and quaternary dimethyl groups significantly impedes the cyclization step. Optimization of the solvent and oxidant is critical to driving the reaction to completion, as summarized below.

Table 1: Optimization of Reaction Conditions for 4H-Imidazole Synthesis

| Entry | Solvent | Oxidant System | Temp (°C) | Time (h) | Isolated Yield (%) |

| 1 | Ethanol | Air (No Catalyst) | 80 | 24 | 35 |

| 2 | Acetic Acid | Air (No Catalyst) | 110 | 16 | 52 |

| 3 | DMF | Cu(OAc)₂ / Air | 120 | 12 | 61 |

| 4 | Acetic Acid | MnO₂ (Stoichiometric) | 110 | 12 | 74 |

| 5 | Acetic Acid | Cu(OAc)₂ (10 mol%) / Air | 110 | 12 | 88 |

Troubleshooting & Best Practices

-

Incomplete Oxidation / Low Yield: If the intermediate imidazoline is detected via LC-MS, ensure the reaction is adequately exposed to air. Increasing the stirring rate (e.g., >800 rpm) enhances O₂ mass transfer into the liquid phase.

-

Imine Hydrolysis / Side Reactions: Benzaldehyde is highly prone to auto-oxidation to benzoic acid. If unpurified benzaldehyde is used, yields will drop due to competitive side reactions. Any benzoic acid formed will be safely removed into the aqueous layer during the basic ammonia quench.

-

Reaction Kinetics: Do not reduce the reaction time below 12 hours, even if TLC indicates the starting materials are consumed. The rate-limiting step is the final oxidative dehydrogenation of the sterically congested imidazoline intermediate.

References

-

[3] Imidazole synthesis. Organic Chemistry Portal. URL:[Link]

-

[2] Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. Processes (MDPI). URL:[Link]

-

[1] Product Class 3: Imidazoles. Science of Synthesis (Thieme E-Books & E-Journals). URL:[Link]

Sources

Application Note: Protocols for Handling Unstable α-Amino Ketone Free Bases

Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, stability optimization, and isolation protocols for highly reactive α-amino ketones.

Introduction & Chemical Context

The α-amino ketone moiety is a highly versatile and pivotal structural motif in synthetic and medicinal chemistry[1]. It serves as a critical precursor for the synthesis of Knorr pyrroles, morpholines, and numerous pharmaceutical active pharmaceutical ingredients (APIs), including substituted cathinones and bupropion analogs[2][3].

Despite their synthetic utility, handling α-amino ketones presents a significant chemical challenge: the free base form is notoriously unstable [2]. When the amine is unprotonated, the molecule possesses both a nucleophilic center (the amine) and an electrophilic center (the carbonyl carbon) in close proximity. This dual reactivity leads to rapid degradation, making the isolation of the free base highly problematic and often resulting in complex mixtures or complete loss of the desired product[4].

Mechanisms of Degradation: The Causality of Instability

To successfully handle these compounds, one must understand the thermodynamics and kinetics of their degradation. The primary and most aggressive degradation pathway for α-amino ketone free bases is intermolecular self-condensation [3][5].

-

Dimerization: Two molecules of the free base react via nucleophilic attack of the primary or secondary amine onto the carbonyl carbon of the adjacent molecule. This releases water and forms a dihydropyrazine intermediate[6].

-

Aromatization: The dihydropyrazine intermediate subsequently undergoes rapid aerobic oxidation (loss of hydrogen) to form a highly stable, thermodynamically favored substituted pyrazine[5].

-

Alternative Pathways: In addition to pyrazine formation, α-amino ketones act as pro-oxidants. Under basic conditions, they can undergo base-catalyzed tautomerism, hydrolysis to α-hydroxyketones, or Strecker degradation to yield α-dicarbonyls[2][6].

Caption: Mechanism of α-amino ketone self-condensation into stable pyrazine derivatives.

Core Principles of Handling & Stabilization

Because self-condensation is a bimolecular nucleophilic reaction, its rate is highly dependent on concentration, temperature, and the availability of the nitrogen lone pair. Our protocols are designed around three self-validating principles:

-

Thermodynamic Suppression (Temperature Control): Lowering the temperature to 0–5°C drastically reduces the kinetic energy available to overcome the activation barrier of the imine condensation.

-

Kinetic Suppression (Solvent Selection): Non-polar solvents (e.g., MTBE, DCM) are strictly preferred during extraction. They lack the hydrogen-bonding capability that stabilizes the highly polar transition state of the condensation reaction.

-

Permanent Stabilization (Protonation): The only permanent way to stabilize the molecule is to eliminate the nucleophilicity of the amine by converting it into an acid addition salt (e.g., hydrochloride)[1]. The free base should never be concentrated to dryness or stored[4].

Quantitative Stability Data

The following table summarizes the half-life of a typical α-amino ketone (e.g., 2-aminoacetophenone analog) under various environmental conditions, demonstrating the critical need for immediate salt formation.

| Chemical State | Environment / Solvent | Temperature | Estimated Half-Life | Primary Degradant |

| Free Base | Neat (Concentrated Oil) | 25°C | < 1 hour | Pyrazine |

| Free Base | Aqueous (pH 10) | 25°C | 2–4 hours | Pyrazine / α-Hydroxyketone |

| Free Base | MTBE (Dilute) | 0°C | 12–24 hours | Pyrazine |

| HCl Salt | Solid (Desiccated) | 25°C | > 2 years | None (Stable) |

Standard Operating Protocols

Protocol A: Rapid Extraction and Immediate Salt Formation

This protocol is designed to isolate the α-amino ketone from an aqueous reaction mixture while minimizing the time it spends as a free base.

Materials Required:

-

Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) (Pre-chilled to 0°C)

-

Aqueous Sodium Bicarbonate (NaHCO₃) or dilute NaOH

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Anhydrous HCl in Dioxane (4M) or Diethyl Ether (2M)

Step-by-Step Methodology:

-

Cooling: Chill the aqueous reaction mixture containing the crude α-amino ketone salt to 0–5°C using an ice-water bath.

-

Basification: Slowly add cold aqueous NaHCO₃ or dilute NaOH until the pH reaches 9–10. Causality Note: Do not exceed pH 10, as highly basic conditions accelerate tautomerization and Strecker degradation[2].

-

Rapid Extraction: Immediately extract the aqueous layer with pre-chilled MTBE (3 x 20 mL). Perform this step as rapidly as safely possible.

-

Drying: Combine the organic layers and dry briefly over anhydrous Na₂SO₄ for no more than 5 minutes. Filter the drying agent. Causality Note: Residual water can mediate hydrolysis; however, prolonged exposure to the drying agent at room temperature risks self-condensation.

-

Salt Precipitation: Transfer the dried organic filtrate to a round-bottom flask submerged in an ice bath. While stirring vigorously, add anhydrous HCl in dioxane dropwise until the solution is distinctly acidic (pH ~2 on wetted indicator paper). A white to off-white precipitate (the HCl salt) will form immediately[1].

-

Isolation: Filter the precipitated salt under a nitrogen atmosphere, wash with cold, dry diethyl ether, and dry under high vacuum.

Caption: Optimized workflow for the rapid isolation and salt formation of α-amino ketones.

Protocol B: In Situ Reduction to Amino Alcohols (Bypassing Isolation)

When the ultimate synthetic goal is the corresponding amino alcohol, the most robust strategy is to bypass the isolation of the free base entirely. This is achieved via in situ reduction of the ketone[3][4].

Step-by-Step Methodology:

-

Preparation: Dissolve the α-amino ketone hydrochloride salt directly in anhydrous methanol (MeOH) or ethanol (EtOH).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reduction: Add Sodium Borohydride (NaBH₄) portion-wise (typically 1.5 to 2.0 equivalents) while maintaining the internal temperature below 10°C[4]. Causality Note: The salt is neutralized in situ by the basicity of the borohydride/methoxide system, but the immediate presence of the hydride source ensures the carbonyl is reduced faster than intermolecular condensation can occur.

-

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature for 2–4 hours. Monitor completion via TLC or LC-MS.

-

Quenching & Workup: Quench the remaining hydride by the slow, dropwise addition of water, followed by acidification with dilute HCl to break up boron complexes. Basify the solution and extract the stable amino alcohol free base with ethyl acetate.

References

- Source: National Institutes of Health (NIH)

- Screening of Stimulants Including Designer Drugs in Urine Using a Liquid Chromatography Tandem Mass Spectrometry System Source: Oxford Academic URL

- Identification of Dialkylpyrazines Off-Flavors in Oak Wood Source: ResearchGate URL

- Knorr Pyrrole Synthesis Source: Thermo Fisher Scientific URL

- 2-Amino-1-(2,4-dichlorophenyl)

- 1-Amino-4-hydroxybutan-2-one hydrochloride Source: Benchchem URL

Sources

- 1. 1-Amino-4-hydroxybutan-2-one hydrochloride | 92632-79-6 | Benchchem [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Knorr Pyrrole Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Food Processing and Maillard Reaction Products: Effect on Human Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Amino-2,4-Dimethyl-3-Pentanone in Coordination Chemistry

Foreword: Navigating Synthesis and Application of a Novel Ligand System

The field of coordination chemistry is perpetually driven by the design and synthesis of novel ligands that can impart unique electronic and steric properties to metal centers. This guide focuses on 2-amino-2,4-dimethyl-3-pentanone, a sterically hindered α-amino ketone, as a precursor to versatile Schiff base ligands for the formation of novel transition metal complexes. While direct literature on the coordination chemistry of this specific amino ketone is sparse, this document provides a comprehensive framework based on established principles and protocols for analogous α-amino ketones and their derivatives.[1] By leveraging well-documented synthetic strategies and characterization techniques for similar compounds, researchers can confidently explore the potential of this and related ligand systems.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Synthesis of 2-Amino-2,4-Dimethyl-3-Pentanone Hydrochloride: A Proposed Protocol

The synthesis of α-amino ketones is a cornerstone of organic and medicinal chemistry, providing access to a wide range of biologically active molecules and synthetic intermediates.[4][5] A common and effective method for the synthesis of α-amino ketones is the direct amination of a ketone.[6] The proposed synthesis of 2-amino-2,4-dimethyl-3-pentanone hydrochloride is based on the α-bromination of the corresponding ketone followed by nucleophilic substitution with an amine.

Rationale for the Synthetic Approach

The α-position of a ketone is readily functionalized. The reaction proceeds via an enol or enolate intermediate, which attacks a bromine source to form the α-bromo ketone. This intermediate is then susceptible to nucleophilic attack by an amine. The use of a protected amine or ammonia followed by deprotection can yield the primary α-amino ketone.

Experimental Protocol: Two-Step Synthesis

Step 1: α-Bromination of 2,4-Dimethyl-3-pentanone

-

To a solution of 2,4-dimethyl-3-pentanone (1 equivalent) in a suitable solvent such as methanol or acetic acid, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.[1]

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-bromo-2,4-dimethyl-3-pentanone.

Step 2: Amination and Hydrochloride Salt Formation

-

Dissolve the crude 2-bromo-2,4-dimethyl-3-pentanone in a polar aprotic solvent such as tetrahydrofuran (THF).

-

Add an excess of aqueous ammonia (e.g., 28% solution) and stir the mixture vigorously at room temperature in a sealed vessel.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2.

-

Extract the aqueous layer with diethyl ether to remove any unreacted starting material and byproducts.

-

Neutralize the aqueous layer with a base (e.g., NaOH) and extract the free amine into an organic solvent.

-

Dry the organic layer, and bubble dry HCl gas through the solution to precipitate the 2-amino-2,4-dimethyl-3-pentanone hydrochloride salt.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Caption: Proposed synthesis of 2-amino-2,4-dimethyl-3-pentanone.

Synthesis of a Tetradentate Schiff Base Ligand

Schiff bases derived from α-amino ketones are versatile ligands in coordination chemistry due to their ease of synthesis and ability to form stable complexes with a wide range of metal ions.[2][7] The following protocol describes the synthesis of a tetradentate N₂O₂ Schiff base ligand from 2-amino-2,4-dimethyl-3-pentanone and salicylaldehyde.

Rationale for Ligand Design

The condensation of two equivalents of an aldehyde with a diamine, or in this case, a molecule that can be conceptually considered as a precursor to a diamine in a template reaction, is a common method for synthesizing tetradentate Schiff base ligands. Salicylaldehyde is a frequent choice due to the coordinating ability of the phenolic hydroxyl group. The resulting N₂O₂ donor set is well-suited for coordinating to many transition metals.

Experimental Protocol

-

In a round-bottom flask, dissolve salicylaldehyde (2 equivalents) in absolute ethanol.

-

To this solution, add a solution of 2-amino-2,4-dimethyl-3-pentanone hydrochloride (1 equivalent) in ethanol.

-

Add a base, such as triethylamine (2 equivalents), to neutralize the hydrochloride and catalyze the condensation reaction.

-

Reflux the reaction mixture for 4-6 hours, monitoring the formation of the Schiff base by TLC.

-

Allow the reaction mixture to cool to room temperature. The Schiff base ligand may precipitate upon cooling.

-

If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

Caption: General synthesis of a metal(II) Schiff base complex.

Physicochemical and Spectroscopic Characterization

Thorough characterization of the synthesized ligand and its metal complexes is crucial to confirm their identity and structure.

| Technique | Schiff Base Ligand (Expected) | Metal(II) Complex (Expected) | Rationale |

| FT-IR (cm⁻¹) | ν(C=N) ~1620-1640, ν(O-H) broad ~3200-3400 | ν(C=N) shifts to lower frequency (~1600-1620), disappearance of ν(O-H), appearance of ν(M-N) and ν(M-O) in the far-IR region | Shift in C=N stretch indicates coordination of the imine nitrogen. Disappearance of O-H band confirms deprotonation and coordination of the phenolic oxygen. [8][9] |

| ¹H NMR | δ(CH=N) ~8.0-9.0 ppm, δ(OH) ~12.0-13.0 ppm (broad) | For diamagnetic complexes (e.g., Ni(II) square planar), signals are shifted. For paramagnetic complexes, signals are broadened and significantly shifted. [10][11] | Changes in chemical shifts upon complexation provide evidence of coordination. Paramagnetism can be inferred from severely broadened or unobservable spectra. [12] |

| UV-Vis | π → π* transitions of aromatic rings, n → π* of C=N group | Ligand-centered transitions may be shifted. Appearance of d-d transitions for transition metal complexes in the visible region. | The position and intensity of d-d transitions can provide information about the coordination geometry of the metal ion. |

| Elemental Analysis | %C, %H, %N should match the calculated values for the proposed formula. | %C, %H, %N, and %M should match the calculated values for the proposed complex formula. | Confirms the empirical formula and purity of the synthesized compounds. |

Potential Applications

While the specific applications of complexes derived from 2-amino-2,4-dimethyl-3-pentanone need to be experimentally determined, the broader class of sterically hindered Schiff base metal complexes has shown promise in several areas.

Catalysis

Transition metal Schiff base complexes are well-known catalysts for a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. [13][14]The steric bulk provided by the isopropyl groups in the ligand backbone can influence the selectivity of catalytic reactions. [15][16]For example, these complexes could be investigated as catalysts for the epoxidation of alkenes or the asymmetric alkylation of amino acids. [13][17]

Antimicrobial Agents

Copper(II) and other transition metal complexes of Schiff bases have demonstrated significant antimicrobial and antifungal activity. [18][19][20][21]The mechanism is often attributed to the ability of the metal complex to disrupt cellular processes in microorganisms. [18][22]The complexes synthesized from 2-amino-2,4-dimethyl-3-pentanone could be screened for their efficacy against various bacterial and fungal strains, including drug-resistant ones. [18][19]

References

- Jiang, Q., Xu, B., Zhao, A., Jia, J., Liu, T., Guo, C. (2014). A direct α-amination of ketones, esters, and aldehydes takes place to produce synthetically useful α-amino-substituted motifs. J. Org. Chem., 79, 8750-8756.

- Antimicrobial and antibiofilm activities of Cu(II) Schiff base complexes against methicillin-susceptible and resistant Staphylococcus aureus. (2021). PMC.

- Copper(ii) complexes of sterically hindered phenolic Schiff bases: synthesis, characterization, interaction with biomolecules, and antioxidant and antimicrobial activity. (n.d.). New Journal of Chemistry (RSC Publishing).

- Synthesis of α-amino carbonyl compounds: a brief review. (2023). [Source needed].

- The Chemical Reactivity of the Alpha-Amino Ketone Moiety: A Technical Guide for Drug Development Professionals. (n.d.). Benchchem.

- Anticancer and Antimicrobial Activity of Copper(II) Complexes with Fluorine-Functionalized Schiff Bases: A Mini-Review. (2025). MDPI.

- Transition Metal Complexes of Schiff Base Ligands as Efficient Catalysts for Epoxidation of Alkenes. (n.d.). [Source needed].

- Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric aryl

- Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands: Synthesis, Crystal Structures, Antibacterial Activity, and Molecular Docking Studies. (2025). ACS Omega.

- Enantioselective synthesis of α-amino ketones through a chiral palladium-catalyzed arylation reaction. (n.d.). Chemical Science (RSC Publishing).

- Chaudhary, R. R., & Saxena, P. N. (2009). Synthesis, characterisation and antimicrobial activity of copper(II) and iron(II) complexes with some Schiff bases. Oriental Journal of Chemistry, 25(3).

- NMR Spectroscopy in an Advanced Inorganic Lab: Structural Analysis of Diamagnetic and Paramagnetic Ni(II) Schiff Base Complexes. (n.d.).

- NMR Spectroscopy in an Advanced Inorganic Lab: Structural Analysis of Diamagnetic and Paramagnetic Ni(II) Schiff Base Complexes. (2019).

- NMR Spectroscopy in an Advanced Inorganic Lab: Structural Analysis of Diamagnetic and Paramagnetic Ni(II) Schiff Base Complexes. (2019).

- Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). [Source needed].

- Sterically hindered co-ordination sites in metal complexes. Part 1. The synthesis and properties of 'capped' four-co-ordinate metal Schiff-base complexes. (n.d.). Journal of the Chemical Society, Dalton Transactions (RSC Publishing).

- Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. (n.d.). RSC Publishing.

- A review on versatile applications of transition metal complexes incorpor

- Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. (2025). RSC Publishing.

- NMR Spectroscopy in an Advanced Inorganic Lab: Structural Analysis of Diamagnetic and Paramagnetic Ni(II) Schiff Base Complexes. (n.d.). Dialnet.

- SPECTRAL STUDIES ON NICKEL (II) COMPLEXES WITH SCHIFF BASE LIGANDS. (n.d.). IJCRT.org.

- Sterically Driven Pathways in Schiff Base Formation: tert-Butyl Effects on Hindered Imines. (2025). [Source needed].

- Sterically hindered co-ordination sites in metal complexes. Part 2. Structural characterisation of two ligand conformations in the nickel(II) complex of the 'fly-over' ligand 2,2′-tetramethylenedioxydi(8-N-salicylideneiminonaphthalene). (n.d.). Scilit.

- The exceptionally rich coordination chemistry generated by Schiff-base ligands derived from o-vanillin. (n.d.). Dalton Transactions (RSC Publishing).

- Catalytic asymmetric synthesis of sterically hindered tertiary α-aryl ketones. (2014). PubMed.

- The synthesis of sterically hindered amines by a direct reductive amination of ketones. (n.d.).

- Schiff's Bases Revisited: Advances in Synthesis, Coordination, and Medicinal Chemistry. (2025). IJFMR.

- Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applic

- Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd-Ti Complexes. (n.d.). Organic Chemistry Portal.

- Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II)

- Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2. (2022). Journal of Medicinal and Chemical Sciences.

- Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. (n.d.). Scholars Research Library.

-

Metal Complexes of Biologically Important Ligands, CLXXII.[6] Metal Ions and Metal Complexes as Protective Groups of Amino Acid. (n.d.). [Source needed].

- (PDF) Metal complexes of Schiff's bases derived from 3-(arylazo)-2,4-pentanediones with 2-aminophenol and 2-aminothiophenol. (n.d.).

- Synthesis, Characterization and Biological Studies of Metal(II) Complexes of (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl) ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one Schiff Base. (2015). MDPI.

- Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. (2023). PMC.

- 2,2-Dimethyl-3-pentanone. (n.d.). Benchchem.

- Synthesis of 2-Amino-4-aryl-3-cyano-4H-pyrano and 2-Amino-3-cyanothieno Derivatives of Cyclopentanonopimaric Acid. (2025).

- Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (2021). MDPI.

- 2-Amino-3-pentanone. (n.d.). CymitQuimica.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A review on versatile applications of transition metal complexes incorporating Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijfmr.com [ijfmr.com]

- 4. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 5. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes [mdpi.com]

- 8. ijcrt.org [ijcrt.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]

- 14. Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Sterically hindered co-ordination sites in metal complexes. Part 1. The synthesis and properties of ‘capped’ four-co-ordinate metal Schiff-base complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. Catalytic asymmetric synthesis of sterically hindered tertiary α-aryl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial and antibiofilm activities of Cu(II) Schiff base complexes against methicillin-susceptible and resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anticancer and Antimicrobial Activity of Copper(II) Complexes with Fluorine-Functionalized Schiff Bases: A Mini-Review [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis, characterisation and antimicrobial activity of copper(II) and iron(II) complexes with some Schiff bases – Oriental Journal of Chemistry [orientjchem.org]

- 22. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

preventing dimerization of 2-amino-2,4-dimethyl-3-pentanone during storage

A Guide to Preventing Dimerization During Storage and Handling

Welcome to the technical support center for 2-amino-2,4-dimethyl-3-pentanone. This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of dimerization of this sterically hindered α-amino ketone. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your compound.

Understanding the Challenge: The Inherent Instability of α-Amino Ketones

Primary α-amino ketones, such as 2-amino-2,4-dimethyl-3-pentanone, are known to be inherently unstable and prone to self-condensation.[1] This reactivity stems from the presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule. The primary route of degradation is through dimerization, which can significantly impact the purity, and therefore the efficacy and safety, of starting materials in research and drug development.

The most probable dimerization mechanism is an acid or base-catalyzed self-aldol condensation. In this process, one molecule of the amino ketone acts as a nucleophile (typically after forming an enamine or enolate intermediate) and attacks the carbonyl carbon of a second molecule. This is followed by cyclization and dehydration to form a stable dihydropyrazine derivative.

Visualizing the Dimerization Mechanism

The following diagram illustrates the proposed acid-catalyzed dimerization pathway of 2-amino-2,4-dimethyl-3-pentanone.

Caption: Proposed acid-catalyzed dimerization of 2-amino-2,4-dimethyl-3-pentanone.

Frequently Asked Questions (FAQs)

Q1: I've observed a decrease in the purity of my 2-amino-2,4-dimethyl-3-pentanone sample over time. What is likely happening?

A1: The most probable cause for the decrease in purity is the self-condensation of the α-amino ketone to form a dihydropyrazine dimer. This is a common issue with primary α-amino ketones due to their inherent chemical instability.[1]

Q2: What are the ideal storage conditions to minimize dimerization?

A2: To minimize dimerization, 2-amino-2,4-dimethyl-3-pentanone should be stored under the following conditions:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower | Reduces the rate of the condensation reaction. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents potential oxidation and minimizes exposure to moisture. |

| Container | Amber glass vial with a tightly sealed cap | Protects from light, which can catalyze degradation, and prevents moisture ingress. |

| Solvent | Store neat (as a solid or oil) if possible. If a solution is necessary, use a dry, aprotic, non-polar solvent (e.g., anhydrous toluene or hexane) at a low concentration. | Protic solvents can facilitate proton transfer steps in the dimerization mechanism. High concentrations increase the probability of intermolecular reactions. |

Q3: Can I store 2-amino-2,4-dimethyl-3-pentanone in a solution?

A3: While storing the compound neat is preferable, if a solution is required for your workflow, it is crucial to use a dry, aprotic, and non-polar solvent. The solution should be stored at low temperatures (-20°C or below) and under an inert atmosphere. It is advisable to prepare fresh solutions before use whenever possible.

Q4: How does pH affect the stability of 2-amino-2,4-dimethyl-3-pentanone?

A4: Both acidic and basic conditions can catalyze the dimerization reaction. It is recommended to maintain a neutral pH during storage and handling. If the compound has been synthesized or purified under acidic or basic conditions, it is crucial to neutralize it before long-term storage. The stability of amino acids and related compounds is known to be pH-dependent.[2][3]

Q5: I suspect my sample has dimerized. How can I confirm this?

A5: You can use several analytical techniques to confirm the presence of the dimer:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra of the dimer will be significantly different from the monomer. Look for the disappearance of the primary amine protons and the appearance of new signals corresponding to the dihydropyrazine ring structure.[3]

-

Mass Spectrometry (MS): The dimer will have a molecular weight that is double that of the monomer, minus the mass of two water molecules.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate the more polar monomer from the less polar dimer.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the amino ketone and its dimer, derivatization is often necessary prior to GC-MS analysis.[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the dimerization of 2-amino-2,4-dimethyl-3-pentanone.

Caption: Troubleshooting workflow for dimerization of 2-amino-2,4-dimethyl-3-pentanone.

Experimental Protocols